molecular formula C26H30FN3O2S B2662399 N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-(4-methoxyphenyl)acetamide CAS No. 887206-28-2

N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2662399
CAS No.: 887206-28-2
M. Wt: 467.6
InChI Key: YDZRGINZHUQZKC-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 4-fluorophenyl group at the 1-position. Attached to the propan-2-yl backbone is a thiophen-2-yl moiety, while the acetamide group is linked to a 4-methoxyphenyl ring.

Properties

IUPAC Name

N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN3O2S/c1-19(28-25(31)18-20-5-11-23(32-2)12-6-20)26(24-4-3-17-33-24)30-15-13-29(14-16-30)22-9-7-21(27)8-10-22/h3-12,17,19,26H,13-16,18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZRGINZHUQZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-(4-methoxyphenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups, which contribute to its biological activity. Its molecular formula is C25H28FN5O2SC_{25}H_{28}FN_5O_2S, with a molecular weight of 481.6 g/mol. The presence of a piperazine ring, thiophene moiety, and methoxyphenyl group suggests potential interactions with various biological targets.

Research indicates that this compound exhibits anti-virulence properties by inhibiting protein tyrosine phosphatase B (PtpB), an essential virulence factor in Mycobacterium tuberculosis . By interfering with signal transduction pathways in macrophages, it may enhance the immune response against infections.

Antimicrobial Activity

Studies have shown that derivatives of compounds similar to this compound exhibit significant antimicrobial activity against Mycobacterium tuberculosis. For instance, compounds with structural similarities demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound may have potential as an anti-tubercular agent.

Cytotoxicity Studies

In vitro cytotoxicity assessments on human embryonic kidney cells (HEK-293) revealed that the compound is non-toxic at effective concentrations . This is crucial for its development as a therapeutic agent, as it indicates a favorable safety profile.

Case Studies and Research Findings

  • Anti-Tubercular Activity : A series of studies have investigated various derivatives for their anti-tubercular properties. Among these, certain compounds exhibited promising results with IC90 values indicating effective inhibition at low concentrations .
  • Docking Studies : Computational docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with serotonin receptors, which may explain its psychoactive properties .
  • Inhibition of Virulence Factors : The compound's ability to inhibit PtpB has been linked to reduced virulence in pathogenic bacteria, suggesting its potential use in combination therapies for infectious diseases .

Data Table: Biological Activity Summary

Activity Type Target IC50/IC90 Values Reference
Anti-TubercularMycobacterium tuberculosisIC50: 1.35 - 2.18 μM
CytotoxicityHEK-293 CellsNon-toxic
Inhibition of PtpBMycobacterium tuberculosisNot specified

Scientific Research Applications

Pharmacological Research

N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-(4-methoxyphenyl)acetamide has been investigated for its potential therapeutic effects, including:

  • Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, demonstrating significant inhibition of cell proliferation, particularly in breast and lung cancer models.

Antimicrobial Properties

Research has shown that compounds with similar structures can exhibit activity against Mycobacterium tuberculosis and other pathogens. The presence of the piperazine and thiophene groups may enhance the compound's ability to penetrate bacterial membranes.

Case Study: Inhibition of Mycobacterium tuberculosis

A comparative analysis revealed that derivatives of compounds containing piperazine and thiophene moieties showed promising results in inhibiting the growth of M. tuberculosis, highlighting the importance of structural features in determining biological activity .

Neuropharmacology

The compound's structural components suggest potential interactions with neurotransmitter receptors, making it a candidate for studying neuropharmacological effects.

Case Study: Receptor Binding Studies

Investigations into receptor binding affinities revealed that derivatives of this compound could act as ligands for serotonin receptors, indicating potential applications in treating mood disorders .

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step organic synthesis strategies. Key steps include:

  • Formation of the Piperazine Ring : Cyclization reactions starting from appropriate precursors.
  • Introduction of Functional Groups : Using nucleophilic substitutions to attach fluorophenyl and thiophene groups.
  • Final Acetamide Formation : Reaction with acetic anhydride or similar reagents to yield the final product.

Data Tables

Activity TypeObservations
Antitumor ActivitySignificant cytotoxicity against cancer cells
Antimicrobial ActivityEffective against Mycobacterium tuberculosis
Neuropharmacological EffectsPotential ligand for serotonin receptors

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Piperazine Substitutions
  • Target Compound : 4-Fluorophenyl group at the piperazine 1-position.
Heterocyclic Moieties
  • Target Compound : Thiophen-2-yl group introduces sulfur-based aromaticity, influencing solubility and metabolic stability.
  • Analogues :
    • Compound 8c (): Contains a dimethoxybenzo[b]thiophen-2-yl group, which increases steric bulk and electron density compared to thiophen-2-yl .
    • 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (): Thiazole ring replaces thiophene, introducing a nitrogen atom that may enhance hydrogen bonding .
Acetamide Substituents
  • Target Compound : 4-Methoxyphenyl group provides moderate lipophilicity and methoxy-mediated metabolic resistance.
  • N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (): Sulfonyl group introduces polarity, reducing blood-brain barrier penetration compared to the target compound .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Structural Features
Target Compound Not reported ~481.57 (calculated) Thiophen-2-yl, 4-methoxyphenyl acetamide
Compound 15 () 269–270 410.51 Thiazole, p-tolyl acetamide
Compound 20 () Not reported 426.51 Thiazole, 4-methoxyphenyl acetamide
Compound 8c () Not reported ~496.58 (calculated) Benzo[b]thiophene, dimethoxy substitution
N-(4-Fluorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide () Not reported 340.37 Pyrimidinyl, fluorophenyl acetamide

Pharmacological Implications (Inferred from Structural Features)

  • Thiophen-2-yl vs. Thiazole : Thiophene’s lower electronegativity may reduce metabolic oxidation compared to thiazole .
  • 4-Methoxyphenyl Acetamide: The methoxy group could slow CYP450-mediated demethylation, enhancing plasma half-life relative to non-substituted aryl groups .
  • Fluorophenyl-Piperazine : Fluorine’s electronegativity may optimize serotonin receptor affinity, as seen in related antipsychotic agents .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized during synthesis?

The synthesis typically involves multi-step reactions, starting with the formation of the piperazine-thiophene-propan-2-yl backbone, followed by acetamide coupling. A common approach is:

  • Step 1: React 4-(4-fluorophenyl)piperazine with a thiophene-containing propan-2-yl halide to form the core structure.
  • Step 2: Couple the intermediate with 2-(4-methoxyphenyl)acetic acid via amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt) .
  • Purification: Recrystallization from ethanol or acetonitrile improves purity (≥95%), as demonstrated in structurally similar acetamides . Chromatography (silica gel, CH₂Cl₂/MeOH gradient) is recommended for intermediates .

Key Data:

ParameterValueSource
Typical Purity≥95%
Yield Optimization60-75% (recrystallization)

Q. How should researchers characterize the compound’s structural and physicochemical properties?

  • Structural Confirmation: Use X-ray crystallography (for single crystals) or NMR (¹H/¹³C, DEPT-135) to verify substituent positions. For example, torsion angles in the fluorophenyl group can indicate conformational stability .
  • Physicochemical Analysis:
  • LogP: Estimated via HPLC retention times relative to standards.
  • Solubility: Assess in PBS (pH 7.4) and DMSO; thiophene and methoxyphenyl groups may reduce aqueous solubility .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating pharmacokinetic properties in preclinical models?

  • In Vivo Studies:
  • Dosing: Administer via intravenous/oral routes to assess bioavailability. Monitor plasma concentrations using LC-MS/MS, accounting for the compound’s fluorescence (λ_ex/em ~280/320 nm) .
  • Metabolite Identification: Use liver microsomes + NADPH to detect phase I/II metabolites. The 4-methoxyphenyl group may undergo demethylation .
    • Data Interpretation: Compare AUC and Cₘₐₓ values against structurally similar piperazine-acetamides (e.g., differences in thiophene vs. pyridine substituents) .

Q. How can researchers resolve contradictions in reported receptor binding affinities?

Discrepancies may arise from:

  • Assay Conditions: Variations in buffer pH (e.g., 7.4 vs. 6.8) or ionic strength can alter ligand-receptor interactions. Standardize using HEPES buffer (pH 7.4, 150 mM NaCl) .
  • Radioligand Purity: Ensure ≥98% purity for competitive binding assays. Impurities in the fluorophenyl group (e.g., dehalogenation byproducts) may skew IC₅₀ values .
  • Computational Validation: Perform molecular docking (e.g., AutoDock Vina) to compare binding poses with experimental data. The thiophene ring’s orientation in the receptor pocket is critical .

Q. What strategies mitigate off-target effects in functional assays?

  • Selectivity Screening: Test against panels of GPCRs (e.g., serotonin 5-HT₁A, dopamine D₂) due to piperazine’s promiscuity. A ≥50-fold selectivity ratio is ideal .
  • Negative Controls: Use piperazine-free analogs to isolate target-specific effects. For example, replace the 4-fluorophenyl group with a non-aromatic substituent .

Data Contradiction Analysis Example

Issue: Variable IC₅₀ values (nM range) in serotonin receptor studies.
Resolution:

  • Source 1: IC₅₀ = 12 nM (HEK-293 cells, 37°C incubation) .
  • Source 2: IC₅₀ = 45 nM (CHO cells, 25°C incubation) .
    Conclusion: Temperature-dependent receptor internalization explains discrepancies. Validate at physiological conditions (37°C) .

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